

molecular structure of 2-Methyl-1-nitroanthraquinone

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Compound of Interest

Compound Name: 2-Methyl-1-nitroanthraquinone

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An In-Depth Technical Guide to the Molecular Structure and Reactivity of **2-Methyl-1-nitroanthraquinone**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methyl-1-nitroanthraquinone**, a pivotal chemical intermediate in the synthesis of anthraquinone-based dyes. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, synthesis, spectroscopic confirmation, and chemical reactivity. Our analysis is grounded in established scientific principles and supported by peer-reviewed literature and patent documentation, ensuring a blend of theoretical knowledge and practical application insights.

Core Molecular Profile and Physicochemical Properties

2-Methyl-1-nitroanthraquinone, with the chemical formula $C_{15}H_9NO_4$, is an anthraquinone derivative characterized by a methyl group at position 2 and a nitro group at position 1 of the anthracene-9,10-dione core.^{[1][2]} This substitution pattern critically influences its electronic properties and reactivity. The molecule typically appears as pale yellow needles or a light yellow solid.^{[2][3]}

From a structural standpoint, the anthraquinone framework is a large, planar, and aromatic system. The introduction of a potent electron-withdrawing nitro group adjacent to an electron-donating methyl group creates a distinct electronic environment that governs its chemical behavior, particularly in nucleophilic substitution and reduction reactions.[4]

Table 1: Physicochemical and Identification Properties of **2-Methyl-1-nitroanthraquinone**

Property	Value	Source(s)
IUPAC Name	2-methyl-1-nitroanthracene-9,10-dione	[2]
CAS Number	129-15-7	[1]
Molecular Formula	C ₁₅ H ₉ NO ₄	[1][5]
Molecular Weight	267.24 g/mol	[2][3]
Appearance	Pale yellow needles or light yellow solid	[2][6]
Melting Point	270-271 °C	[3][7]
Solubility	Insoluble in water; soluble in nitrobenzene; slightly soluble in hot diethyl ether, hot benzene, and hot acetic acid.	[3]
Canonical SMILES	CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[O-]	[1][2]
InChIKey	FYXKXZFTZBYYNP-UHFFFAOYSA-N	[1][8]

Synthesis and Purification: A Validated Protocol

The primary industrial synthesis of **2-Methyl-1-nitroanthraquinone** involves the electrophilic nitration of 2-methylantraquinone.[2][3] This reaction is a cornerstone of anthraquinone chemistry, leveraging the directing effects of the existing substituent and the controlled reactivity of nitrating agents.

Causality in Experimental Design

The choice of a mixed acid system (nitric acid and sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species. The reaction temperature and acid concentration must be carefully controlled to favor mono-nitration at the desired C1 position and to minimize the formation of dinitro byproducts and oxidation products.^[9] 2-methylantraquinone is the logical precursor, being readily available from the reaction of phthalic anhydride and toluene.^{[10][11]}

Experimental Protocol: Synthesis and Purification

The following protocol is a synthesis of established industrial methods.^{[2][9]}

Step 1: Nitration of 2-Methylantraquinone

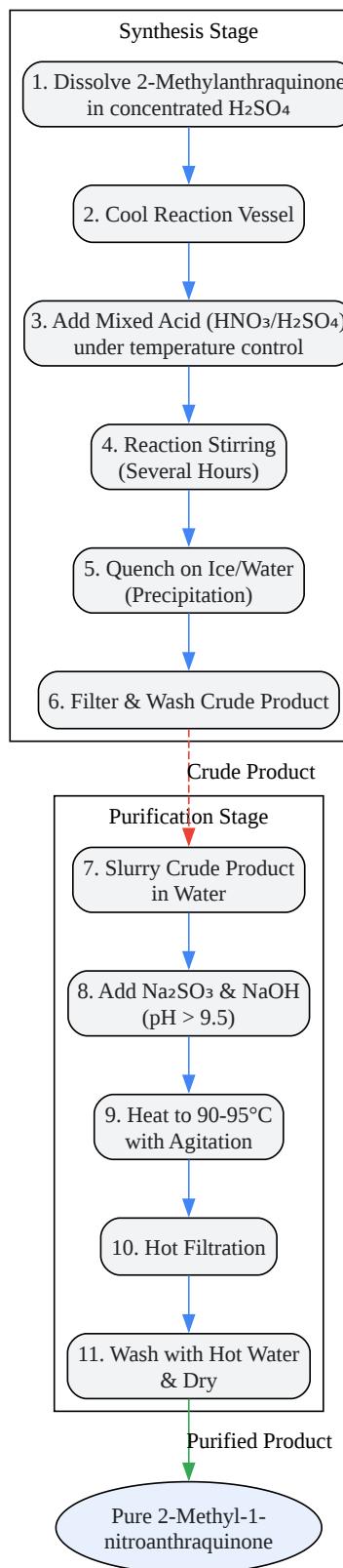
- In a reaction vessel equipped for temperature control and agitation, charge concentrated sulfuric acid.
- Gradually add 2-methylantraquinone to the sulfuric acid with stirring until fully dissolved.
- Cool the mixture to a controlled temperature (typically below 30°C).
- Slowly add a stoichiometric amount of a nitric acid/sulfuric acid mixture (mixed acid) to the vessel, maintaining the temperature throughout the addition.
- After the addition is complete, allow the reaction to proceed with agitation for several hours until mono-nitration is maximized, as monitored by a suitable technique (e.g., TLC or HPLC).
- Upon completion, the reaction mixture is quenched by carefully pouring it over crushed ice/water, causing the crude **2-Methyl-1-nitroanthraquinone** to precipitate.
- Filter the crude product and wash with water until the filtrate is neutral.

Step 2: Purification of Crude Product Rationale: The crude product contains isomeric impurities, dinitro compounds, and oxidation byproducts. A purification step described in patent literature utilizes a sulfite-caustic treatment to remove these impurities.^[9]

- Create a slurry of the crude press cake in water.

- Add sodium sulfite and a controlled amount of caustic soda (sodium hydroxide) to achieve a pH of 9.5 or higher.[9]
- Heat the suspension to 90-95°C with agitation for several hours. This process selectively solubilizes alkali-soluble impurities like hydroxy or carboxy compounds and converts some dinitro isomers into soluble forms.[9]
- Filter the hot slurry to isolate the purified **2-Methyl-1-nitroanthraquinone**.
- Wash the filter cake with hot water until alkali-free and dry to obtain the final product.

Workflow Visualization



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Caption: Synthesis and Purification Workflow for **2-Methyl-1-nitroanthraquinone**.

Structural Elucidation via Spectroscopy

The precise molecular structure of **2-Methyl-1-nitroanthraquinone** is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, building a complete picture of the molecule's connectivity and functional groups.

- Infrared (IR) Spectroscopy: IR spectra are crucial for identifying the key functional groups. The spectrum of **2-Methyl-1-nitroanthraquinone** will prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching of the quinone system (typically around $1670\text{-}1680\text{ cm}^{-1}$) and characteristic asymmetric and symmetric stretching vibrations of the nitro (NO_2) group (around 1530 cm^{-1} and 1350 cm^{-1} , respectively).[2][12] Aromatic C-H and C=C stretching bands will also be present.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **2-Methyl-1-nitroanthraquinone**, the molecular ion peak (M^+) would be observed at an m/z ratio corresponding to its exact mass of 267.053 g/mol.[1][2] The fragmentation pattern can provide further structural clues, often showing losses of NO_2 , CO, and other small fragments.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: While a full spectrum for the nitrated compound is not readily available in public databases, the spectrum of its precursor, 2-methylanthraquinone, provides a basis for prediction.[13] In **2-Methyl-1-nitroanthraquinone**, one would expect to see a singlet for the methyl (CH_3) protons and a complex pattern of signals in the aromatic region (typically 7.5-8.5 ppm) for the seven aromatic protons. The specific chemical shifts and coupling patterns would be influenced by the anisotropic effects of the carbonyl groups and the strong deshielding effect of the adjacent nitro group.
 - ^{13}C NMR: The ^{13}C NMR spectrum is highly informative, showing distinct signals for each of the 15 carbon atoms. Key signals include those for the methyl carbon, the two carbonyl carbons (typically >180 ppm), and the 12 aromatic carbons, with the carbon atom attached to the nitro group (C1) being significantly influenced.[2]

Table 2: Key Spectroscopic Data for **2-Methyl-1-nitroanthraquinone**

Technique	Feature	Expected Observation	Source(s)
IR Spectroscopy	C=O Stretch (Quinone)	~1675 cm ⁻¹	[2]
NO ₂ Asymmetric Stretch	~1530 cm ⁻¹	[2]	
NO ₂ Symmetric Stretch	~1350 cm ⁻¹	[2]	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z 267	[2]
¹³ C NMR	Carbonyl Carbons	>180 ppm	[2]
Aromatic/Quaternary Carbons	120-150 ppm	[2]	
Methyl Carbon	~20 ppm	[2]	

Chemical Reactivity and Mechanistic Pathways

The reactivity of **2-Methyl-1-nitroanthraquinone** is dominated by the electron-withdrawing nature of the anthraquinone core and, more significantly, the C1 nitro group. This electronic pull deactivates the aromatic rings towards electrophilic attack but activates the molecule for nucleophilic substitution and reduction.[4][6]

Reduction of the Nitro Group

A primary and industrially significant reaction is the reduction of the nitro group to an amine.[3] This transformation is key to producing 1-amino-2-methylanthraquinone, another valuable dye intermediate.[14]

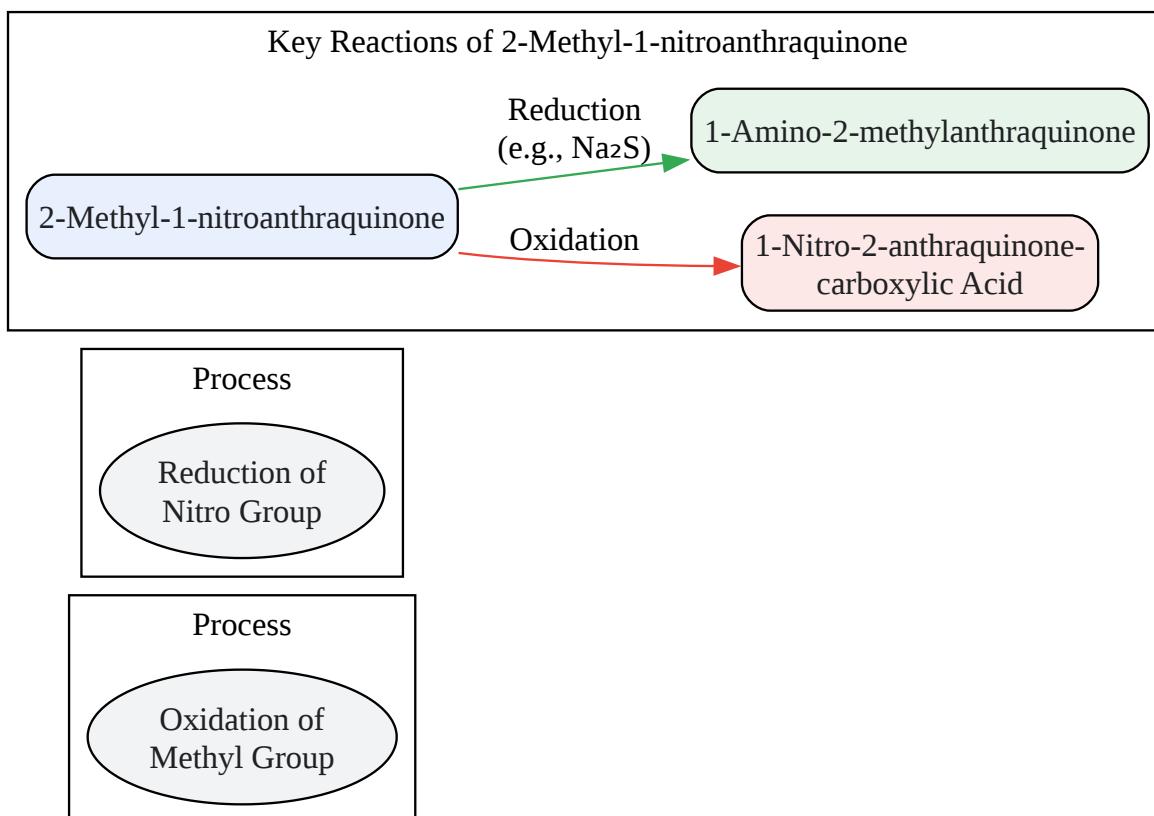
- Mechanism: The reduction can be achieved using various reagents, such as aqueous sodium sulfide or sodium hydrosulfite.[14] The process involves the transfer of electrons to the electron-deficient nitro group, leading to its stepwise reduction through nitroso and hydroxylamine intermediates to the final amine.

- Significance: This reaction pathway underscores the role of **2-Methyl-1-nitroanthraquinone** as a strategic precursor. The resulting aminoanthraquinone has different chemical properties and is a building block for a wide array of dyes.[14]

Oxidation of the Methyl Group

The methyl group can be oxidized to a carboxylic acid, yielding 1-nitro-2-anthraquinonecarboxylic acid.[2] This derivative serves as an intermediate for other classes of dyes.[2]

Reactivity Visualization



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Caption: Major synthetic transformations of **2-Methyl-1-nitroanthraquinone**.

Applications in Industrial Synthesis

The primary application of **2-Methyl-1-nitroanthraquinone** is as a crucial intermediate in the manufacture of complex organic dyes.[2][7] Its structural features allow it to be a versatile starting point for various colorants.

- Precursor to 1-Amino-2-methylanthraquinone: As detailed above, its reduction product is a key component in producing disperse dyes, such as C.I. Disperse Orange 11, and other vat dyes.[2][14]
- Precursor to Vat Dyes: Through oxidation to 1-nitro-2-anthraquinonecarboxylic acid, it is used to prepare dyes like Vat Brown R.[2] Although its production in the United States has ceased, its role in the historical and global dye industry is significant.[2][3]

Toxicological Profile: A Note on Safety

It is imperative for researchers to be aware of the toxicological properties of **2-Methyl-1-nitroanthraquinone**. The compound is classified as a carcinogen.[1][15] Bioassays have indicated that it can cause various tumors in laboratory animals.[3][16] Therefore, all handling of this chemical must be performed with appropriate personal protective equipment (PPE) in a controlled laboratory setting, following strict safety protocols to minimize exposure.[3][17]

Conclusion

2-Methyl-1-nitroanthraquinone is a molecule of significant industrial importance, defined by the interplay of its anthraquinone core and its methyl and nitro substituents. Its synthesis via the nitration of 2-methylanthraquinone and its subsequent reactivity—particularly the reduction of its nitro group—form the basis of its utility as a foundational intermediate for a range of anthraquinone dyes. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for optimizing its synthesis and leveraging its reactivity in the development of new materials and chemical products. Due diligence regarding its carcinogenic properties is mandatory for its safe handling and application.

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